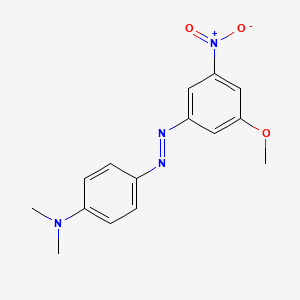
Azobenzene, 3-methoxy-4'-dimethylamino-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- is a derivative of azobenzene, a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two phenyl rings. Azobenzenes are well-known for their photoisomerization properties, which allow them to switch between trans and cis forms upon exposure to light. This unique property makes them valuable in various applications, including dyes, molecular switches, and advanced materials.
Vorbereitungsmethoden
The synthesis of azobenzene derivatives typically involves the azo coupling reaction, where a diazonium salt reacts with an activated aromatic compound. For Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro-, the synthesis can be achieved through the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with an activated aromatic compound, such as a phenol or aniline derivative, under basic conditions to form the azo compound.
Industrial production methods often involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- undergoes various chemical reactions, including:
Photoisomerization: The compound can switch between trans and cis forms upon exposure to light, a property that is exploited in molecular switches and light-responsive materials.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy and dimethylamino groups can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include light sources for photoisomerization, hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- has a wide range of scientific research applications:
Chemistry: Used as a molecular switch in the development of smart materials and responsive surfaces.
Biology: Employed in the study of light-induced biological processes and as a tool for controlling biological systems with light.
Medicine: Investigated for its potential in photopharmacology, where light is used to activate or deactivate drugs in a controlled manner.
Industry: Utilized in the production of dyes, pigments, and light-responsive coatings
Wirkmechanismus
The primary mechanism by which Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- exerts its effects is through photoisomerization. Upon exposure to light, the compound switches from the trans to the cis form, resulting in a significant change in its molecular geometry and electronic properties. This change can affect the compound’s interactions with other molecules, making it useful in applications such as molecular switches and light-controlled drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- can be compared with other azobenzene derivatives, such as:
Azobenzene: The parent compound, which lacks the methoxy, dimethylamino, and nitro substituents.
4-Hydroxyazobenzene: Contains a hydroxy group, which shifts the absorption maximum wavelength and alters its photochemical properties.
4-Nitroazobenzene: Contains a nitro group, which affects its electronic properties and reactivity.
The unique combination of methoxy, dimethylamino, and nitro groups in Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- provides distinct electronic and photochemical properties, making it particularly useful in specific applications .
Eigenschaften
CAS-Nummer |
381672-19-1 |
|---|---|
Molekularformel |
C15H16N4O3 |
Molekulargewicht |
300.31 g/mol |
IUPAC-Name |
4-[(3-methoxy-5-nitrophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H16N4O3/c1-18(2)13-6-4-11(5-7-13)16-17-12-8-14(19(20)21)10-15(9-12)22-3/h4-10H,1-3H3 |
InChI-Schlüssel |
BTSIFWXSKRSLQP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


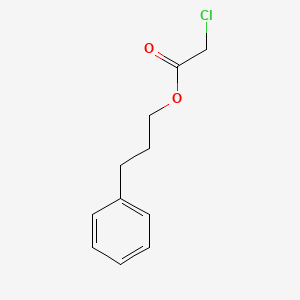

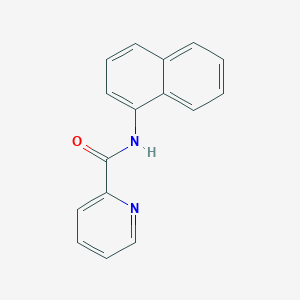
![2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B14162493.png)




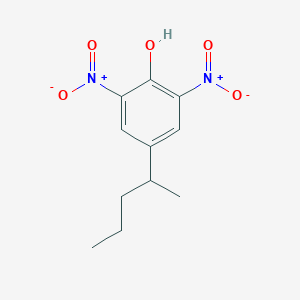
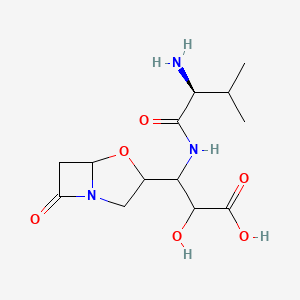
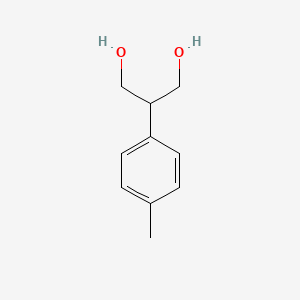
![1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione](/img/structure/B14162545.png)
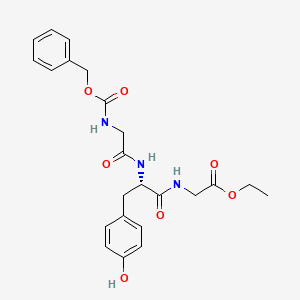
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl laurate](/img/structure/B14162558.png)
